1-(4-methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
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Overview
Description
The compound “1-(4-methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of “this compound” is not available in the sources I have access to .Scientific Research Applications
Structure and Conformation Analysis
Research on solvated derivatives of similar compounds has been conducted to understand their crystal structure and molecular conformation. For instance, the study of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide reveals insights into its crystal structure and conformation, using X-ray analysis and AM1 molecular orbital methods. This compound, evaluated as a potential antineoplastic agent, showcases the utility of 4-methoxybenzenesulfonyl derivatives in understanding molecular structures and interactions (Surajit Banerjee et al., 2002).
Catalytic Applications
The synthesis and application of sulfonated Schiff base copper(II) complexes, derived from reactions involving compounds with a methoxybenzenesulfonyl group, highlight their potential as catalysts in oxidation reactions. These complexes demonstrate efficiency and selectivity in alcohol oxidation, underscoring the role of methoxybenzenesulfonyl derivatives in developing selective catalysts for organic synthesis (S. Hazra et al., 2015).
Antimicrobial and Analgesic Activities
A series of studies have focused on synthesizing and evaluating the analgesic and antiinflammatory activities of compounds closely related to the chemical . For example, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including methoxybenzenesulfonyl derivatives, has been explored for their potential as analgesic agents, demonstrating the relevance of these compounds in medicinal chemistry research (Joseph M. Muchowski et al., 1985).
Synthetic Methodology
The organocatalytic synthesis of polysubstituted pyrroles from 1,2-diones, aldehydes, and arylamines, facilitated by methoxybenzenesulfonyl derivatives, highlights innovative approaches to accessing polysubstituted pyrroles. This demonstrates the compound's utility in enabling new synthetic routes under mild conditions (Yin Zheng et al., 2015).
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the specific safety and hazard information for “1-(4-methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid” is not available in the sources I have access to .
Future Directions
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3-methyl-2,5-dihydropyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-9-7-8-14(12(9)13(15)16)20(17,18)11-5-3-10(19-2)4-6-11/h3-7,12H,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZAFHPZXOWSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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